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Bis-(4-methylstyryl) ketone

Cat. No.: B8794417
M. Wt: 262.3 g/mol
InChI Key: GPAAWNJDOIZWQD-UHFFFAOYSA-N
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Description

Contextualization within α,β-Unsaturated Ketone Research

Alpha,beta-unsaturated ketones, often referred to as enones, are a class of organic compounds containing a C=C double bond conjugated to a carbonyl group (C=O). This arrangement results in a unique electronic distribution and reactivity profile that is a cornerstone of organic synthesis. The conjugated system allows for 1,2-addition to the carbonyl carbon and 1,4-conjugate addition (Michael addition) to the β-carbon, making them versatile building blocks.

Bis-(4-methylstyryl) ketone is a prominent example of a symmetrical diarylidene ketone, a subclass of α,β-unsaturated ketones. Its structure consists of a penta-1,4-dien-3-one backbone substituted at the 1 and 5 positions with p-tolyl groups (a benzene (B151609) ring with a methyl group). ontosight.ai The (1E,4E) stereochemistry indicates a trans configuration at both double bonds. ontosight.ai Research on related bis(arylidene) compounds confirms the trans-configuration of the α,β-unsaturated ketone system via spectroscopic methods. arkat-usa.org The study of such molecules is fundamental to understanding how extended conjugation across a ketone influences reactivity and physical properties, forming a basis for comparison with other unsaturated systems. nih.govnih.gov

Significance in Contemporary Chemical Science

The significance of this compound in modern chemical science stems largely from its extended π-conjugated system and the reactivity inherent to its α,β-unsaturated ketone framework. This structure makes it a valuable compound in several areas:

Photochemical Applications: The presence of extensive conjugation suggests potential for applications in photochemistry. Molecules with such systems are known to interact with light, leading to excited electronic states that can have applications in materials science.

Synthetic Intermediates: As a classic α,β-unsaturated ketone, it serves as a precursor in various chemical transformations. It can undergo condensation reactions with aldehydes to create more complex tetra-arylidene derivatives. Its electron-deficient β-carbon is susceptible to nucleophilic attack, making it a key component in reactions like the Michael addition.

Materials Science: The rigid, conjugated structure is a feature of interest for the development of novel organic materials. ontosight.ai Derivatives of α,β-unsaturated ketones are explored for their potential in creating materials with specific optical or electronic properties. ontosight.ainih.gov Research into similar conjugated structures, such as 1,4-bis(4-methylstyryl)benzene (B1337049), has highlighted their potential in applications like organic light-emitting diodes (OLEDs) and as scintillator materials due to their luminescent properties. smolecule.com

Medicinal Chemistry Research: The broader class of bis-aryl-α,β-unsaturated ketones has been investigated for biological activities. For instance, some analogs are studied as potential inhibitors of specific cellular targets like the HSP60 chaperonin system, which shows aberrant levels in certain cancer cells. nih.gov

Overview of Current Research Trajectories for this compound

Current research involving this compound and related structures is focused on leveraging its unique molecular architecture for advanced applications. Key research directions include:

Exploration of Photophysical and Nonlinear Optical (NLO) Properties: A significant trend in the study of conjugated organic molecules is the investigation of their interaction with light. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), are used to model the electronic transitions and predict properties like hyperpolarizability, which are crucial for NLO applications in optoelectronics. nih.gov While specific NLO data for this compound is not widely published, the general class of bis-aryl-α,β-unsaturated ketones is a target for such investigations. nih.gov

Advanced Synthetic Methodologies: The compound continues to be relevant in the development of new synthetic strategies. It serves as a model substrate for reactions involving α,β-unsaturated ketones. For example, condensation reactions to extend the conjugated system are a subject of study. arkat-usa.org The reaction conditions, such as the choice of catalyst (e.g., piperidine), can be optimized to control the formation of bis-adducts.

Computational Chemistry: There is a strong reliance on computational methods to complement experimental findings. DFT studies help in understanding the molecule's structural stability, reaction mechanisms, and electronic properties. nih.gov These theoretical explorations can guide the synthesis of new derivatives with tailored characteristics for specific applications, such as enhanced NLO activity. nih.gov

Table of Chemical Reactivity

Reaction TypeDescription
Michael Addition The electron-deficient β-carbon of the α,β-unsaturated system reacts with nucleophiles like amines or enolates.
Aldol (B89426) Condensation Further condensation with excess aldehydes (e.g., 4-methylbenzaldehyde) can occur under reflux conditions to yield larger tetra-arylidene derivatives.
Electrochemical Reactions Density Functional Theory (DFT) studies on related compounds are used to investigate their redox behavior and global reactivity parameters, indicating their thermodynamic stability and electrophilicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18O B8794417 Bis-(4-methylstyryl) ketone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

1,5-bis(4-methylphenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C19H18O/c1-15-3-7-17(8-4-15)11-13-19(20)14-12-18-9-5-16(2)6-10-18/h3-14H,1-2H3

InChI Key

GPAAWNJDOIZWQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Bis 4 Methylstyryl Ketone

Established Synthetic Routes for Bis-(4-methylstyryl) ketone

The primary and most well-established method for synthesizing this compound is through the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. masterorganicchemistry.com This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens with a ketone. masterorganicchemistry.com In the case of this compound, two equivalents of 4-methylbenzaldehyde (B123495) react with one equivalent of acetone (B3395972).

Aldol Condensation Approaches

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. magritek.com It involves the reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then dehydrate to yield an α,β-unsaturated carbonyl compound. magritek.comwikipedia.org

Base-catalyzed aldol condensation is a widely employed method for the synthesis of this compound. iitk.ac.in The reaction is typically initiated by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which deprotonates the α-carbon of acetone to form an enolate. magritek.comiitk.ac.in This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-methylbenzaldehyde. A subsequent dehydration step leads to the formation of the α,β-unsaturated ketone. The reaction proceeds in two stages: first, the formation of 4-(4-methylphenyl)-3-buten-2-one, and then a second condensation with another molecule of 4-methylbenzaldehyde to yield the final product, this compound.

Table 1: Comparison of Base Catalysts in the Synthesis of this compound Analogs

CatalystReactantsSolventYield (%)Reference
Potassium Hydroxide (KOH)p-anisaldehyde and acetoneEthanol/WaterNot specified magritek.com
Sodium Hydroxide (NaOH)Benzaldehyde and AcetoneNot specifiedNot specified iitk.ac.in

While less common for this specific synthesis, acid-catalyzed aldol condensation is also a viable method. wikipedia.org In this approach, an acid catalyst protonates the carbonyl oxygen of acetone, increasing the acidity of the α-hydrogens and facilitating the formation of an enol. This enol then attacks the protonated carbonyl of 4-methylbenzaldehyde. Similar to the base-catalyzed route, the initial adduct undergoes dehydration to form the final product.

The choice of solvent can significantly impact the yield and reaction rate of the aldol condensation. Ethanol is a commonly used solvent for the base-catalyzed synthesis of this compound and its analogs. magritek.com The solubility of the reactants and intermediates in the chosen solvent is a critical factor. For instance, in the synthesis of related compounds, solvents like chloroform (B151607) have been utilized. nih.gov The optimization of the solvent system is crucial for achieving high yields and purity of the final product.

Table 2: Solvents Used in the Synthesis of this compound and Related Compounds

SolventReactantsCatalystApplicationReference
Ethanolp-anisaldehyde and acetoneKOHSynthesis of a Bis-alkene analog magritek.com
ChloroformAcetylacetone and an allylsilaneNot specifiedAsymmetric allylation of a β-diketone nih.gov
Tetrahydrofuran (THF)1,4-bis(4-methylstyryl)benzene (B1337049)NoneNanocrystal dispersion nih.gov

Regioselective Synthesis and Isomer Control (e.g., trans,trans isomer isolation)

The aldol condensation reaction that produces this compound can theoretically lead to different geometric isomers (cis/trans) around the two double bonds. However, the trans,trans isomer is generally the most thermodynamically stable and, therefore, the predominant product, especially under equilibrium conditions. ontosight.ai The isolation of the pure trans,trans isomer is often achieved through recrystallization. The regioselectivity of the reaction, where the enolate of acetone consistently attacks the aldehyde, is ensured because 4-methylbenzaldehyde has no α-hydrogens and cannot enolize, thus preventing self-condensation. iitk.ac.in

Investigation of Green Chemistry Approaches in Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. imist.ma For reactions like the aldol condensation, green chemistry approaches focus on using less hazardous solvents (like water), employing catalysts that can be recycled, and designing reactions that are more atom-efficient. imist.mamdpi.com For instance, the use of lemon juice as a natural acid catalyst has been explored for the synthesis of Schiff bases, a related condensation reaction. pramanaresearch.org While specific green chemistry applications for the synthesis of this compound were not detailed in the provided search results, the principles of green chemistry are broadly applicable to this type of transformation. This includes solvent-free reactions or the use of aqueous media, which can reduce the environmental impact of the synthesis. imist.ma

Reaction Mechanism Elucidation for this compound

The reactivity of this compound is largely dictated by the electrophilic nature of its carbonyl carbon and the conjugated system extending across the molecule. This allows for a variety of addition reactions, the mechanisms of which are crucial for understanding its chemical behavior.

Michael Addition Pathways and Reactivity Profiles

As an α,β-unsaturated ketone, this compound is also a prime candidate for Michael addition, a type of conjugate addition. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile attacks the β-carbon of the conjugated system, which is also an electrophilic site due to resonance effects. wikipedia.org This 1,4-addition is a vinylogous counterpart to the direct nucleophilic addition at the carbonyl group. wikipedia.org The reaction is initiated by the attack of a soft nucleophile, such as an enolate or a Gilman reagent, on the β-carbon. wikipedia.orglibretexts.org This leads to the formation of a resonance-stabilized enolate intermediate, where the negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group. wikipedia.org Protonation of this enolate, followed by keto-enol tautomerization, yields the saturated ketone product. wikipedia.orglibretexts.org The Michael reaction is thermodynamically favorable due to the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. libretexts.org The electron-deficient β-carbon readily reacts with nucleophiles like amines or enolates.

Formation of Bis-Adducts and Tetra-Arylidene Derivatives

Further reactions can occur, leading to more complex structures. For instance, the initial Michael adduct can sometimes react with a second molecule of the α,β-unsaturated ketone, resulting in the formation of a bis-adduct. nih.govorganic-chemistry.org In the specific case of this compound, prolonged reflux (30–40 hours) in the presence of excess 4-methylstyryl aldehyde can lead to further condensation reactions, yielding tetra-arylidene derivatives. This process highlights the potential for sequential reactions to build larger, more complex molecular architectures from a relatively simple starting material. Symmetrical bis(arylidene)ketones can be synthesized through acid-catalyzed aldol condensations between a ketone and two equivalents of an aromatic aldehyde. researchgate.net

Stereochemical Control and Isomerization Processes in α,β-Unsaturated Ketones

The stereochemistry of the products formed from reactions of α,β-unsaturated ketones is a critical aspect. In Michael additions, the formation of new stereocenters is possible, and controlling the stereochemical outcome is a significant challenge in synthetic organic chemistry. libretexts.org The final stereoselectivity in some reactions of α,β-unsaturated ketones can be controlled by a dynamic kinetic resolution process during the asymmetric hydrogenation of the ketone intermediate. rsc.org

Furthermore, α,β-unsaturated ketones can undergo isomerization. For example, β,γ-unsaturated ketones can be isomerized to their more stable α,β-unsaturated counterparts. researchgate.netnih.gov This isomerization can be a crucial step in tandem reactions, where an initial isomerization is followed by another transformation, such as a Michael addition. nih.gov

Influence of Structural Modifications on Synthetic Efficiency and Reactivity

The presence of substituents on the basic α,β-unsaturated ketone framework can significantly alter its reactivity and the efficiency of synthetic transformations.

Methyl Substituent Contributions to Oxidative Stability

Research into the antioxidant properties of various chalcones has established that the nature and position of substituents on the aromatic rings are critical determinants of their radical scavenging capabilities. researchgate.netwho.int Methyl groups are characterized as electron-donating groups through an inductive effect (+I). This electron-donating nature can increase the electron density on the aromatic ring and the conjugated system, which in turn can stabilize the molecule and any subsequent radical species formed during antioxidant activity.

Studies on monosubstituted chalcones have shown that electron-releasing substituents can be favorable for antioxidant activity. who.int For instance, in a comparative study of various substituted chalcones, those with electron-donating groups often exhibit potent antioxidant properties. nih.gov The methyl group, by donating electron density, can help to stabilize the phenoxy radical that may form if a hydrogen atom is abstracted from a hydroxylated analogue, a common mechanism for antioxidant action in phenolic chalcones. While this compound itself is non-phenolic, the principle of stabilization of the conjugated system by electron-donating groups remains relevant.

To illustrate the influence of substituents on the antioxidant activity of chalcones, the following table summarizes findings from various studies on related compounds. It is important to note that these are not direct measurements for this compound but provide a basis for understanding the role of the methyl group.

Compound/SubstituentAntioxidant Activity Metric (e.g., IC50, % inhibition)Reference
2'-hydroxychalconeIC50: 25 µg/ml (Reducing power assay) who.int
4'-methoxychalconeGood nitric oxide radical scavenging activity who.int
Methyl substituted chalconesPotent antioxidants nih.gov
Hydroxy substituted chalconesPotent antioxidants nih.gov

This table is illustrative and compiles data from different studies on various chalcone (B49325) derivatives to show the effect of substitution on antioxidant activity.

Advanced Spectroscopic and Crystallographic Characterization of Bis 4 Methylstyryl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of Bis-(4-methylstyryl) ketone, offering precise information about the proton and carbon frameworks of the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its vinyl and aromatic protons. The vinyl protons typically appear as doublets in the range of δ 6.5–7.2 ppm. The coupling constant for these protons is approximately 16 Hz, which is indicative of a trans configuration of the double bonds. In some instances, these vinyl protons can present as four pairs of doublets-doublets between 6.68 and 8.06 ppm, also with coupling constants in the 15.5-16.0 Hz range, further confirming the trans geometry of the two vinyl groups. arkat-usa.orgarkat-usa.org

The aromatic protons resonate in the region of δ 7.2–7.6 ppm. These signals, along with those of the benzylic and methyl protons, provide a complete picture of the proton environment of the molecule. libretexts.orglibretexts.org The protons directly attached to the aromatic ring, known as aryl protons, generally appear in the 6.5-8.0 ppm range. libretexts.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

Proton TypeChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Vinyl Protons6.5 - 7.2Doublet~16
Aromatic Protons7.2 - 7.6Multiplet-
Methyl Protons~2.3Singlet-

The ¹³C NMR spectrum provides further confirmation of the structure of this compound. A characteristic peak for the ketone carbonyl carbon is observed at approximately 190 ppm. More specifically, for α,β-unsaturated ketones, this signal can appear in the δ 191.3-193.5 ppm range. arkat-usa.org The carbons of the vinyl groups show chemical shifts in the regions of 141.5-145.0 ppm and 118.2-131.8 ppm. arkat-usa.org The aromatic and alkene regions in a ¹³C NMR spectrum often overlap. oregonstate.edu The chemical shifts for carbons in aromatic rings and alkenes typically fall between 100 and 150 ppm. pdx.edu

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

Carbon TypeChemical Shift (ppm)
Carbonyl (C=O)~190
Vinyl Carbons118.2 - 145.0
Aromatic Carbons100 - 150

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is instrumental in identifying the functional groups and conformational details of this compound.

The IR spectrum of this compound shows a strong absorption band for the carbonyl (C=O) group. For α,β-unsaturated ketones, this stretching frequency is typically observed in the range of 1685-1666 cm⁻¹. orgchemboulder.com In the case of this compound, this peak is found at approximately 1680 cm⁻¹. The conjugation of the carbonyl group with the styryl moieties leads to a decrease in the stretching frequency compared to saturated ketones, which absorb around 1715 cm⁻¹. orgchemboulder.comspectroscopyonline.com

The splitting of the carbonyl band in related styryl ketones has been attributed to the existence of s-cis and s-trans conformers in equilibrium. researchgate.net The s-trans conformation is generally of lower energy and more stable. masterorganicchemistry.com Methyl styryl ketones have been found to exist predominantly in the s-trans form. researchgate.net

The trans-configuration of the α,β-unsaturated ketone system in this compound is confirmed by the presence of specific absorption bands in the IR spectrum. A characteristic band for the trans C-H out-of-plane bending vibration of the vinyl groups appears in the range of 959–998 cm⁻¹. arkat-usa.orgarkat-usa.org The presence of conjugated diene C=C bonds is also indicated by a peak around 1600 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

While detailed crystallographic data for this compound itself is not widely reported in the provided search results, X-ray crystallography is the definitive method for determining its solid-state structure. This technique would provide precise bond lengths, bond angles, and information about the planarity of the molecule and its crystal packing. For analogous compounds, such as other cyclohexanone (B45756) derivatives, single-crystal X-ray diffraction has been used to elucidate the three-dimensional structure. researchgate.net For instance, the C=O bond length in a similar ketone was confirmed to be 1.22 Å. The crystal structure of the related 1,4-bis(4-methylstyryl)benzene (B1337049) has been confirmed through powder X-ray diffraction analysis. nih.gov

Crystal Structure Elucidation and Unit Cell Parameters

The determination of a crystal structure through single-crystal X-ray diffraction is a definitive method for establishing the three-dimensional arrangement of atoms in a solid. For a compound like this compound, this would involve growing a suitable single crystal, which is often achieved through slow evaporation of a saturated solution.

Although the crystal structure of this compound itself is not reported, the analysis of a related compound, (E)-5,5-dimethyl-3-(4-methylstyryl)cyclohex-2-enone, offers a valuable comparative model. This analog was found to crystallize in the monoclinic system with a P2₁/n space group. researchgate.net Such a system is characterized by three unequal axes with one non-orthogonal angle. It is plausible that this compound could adopt a similar crystal system due to the presence of the styryl group.

The unit cell parameters for this analog were determined, providing the dimensions of the basic repeating unit of the crystal lattice. These parameters, along with other crystallographic data, are typically refined using full-matrix least-squares procedures. researchgate.net

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Structural Analog (Note: This data is for (E)-5,5-dimethyl-3-(4-methylstyryl)cyclohex-2-enone, as a proxy for this compound)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)Value not specified in abstract
b (Å)Value not specified in abstract
c (Å)Value not specified in abstract
α (°)90
β (°)Value not specified in abstract
γ (°)90
Volume (ų)Value not specified in abstract
Z4
Radiation (Å)0.71073 (Mo-Kα)
Final R₁0.048
wR₂Value not specified in abstract
Source: Based on data for a structural analog. researchgate.net

Analysis of Molecular Conformation in the Crystalline State

The conformation of a molecule in its crystalline state is dictated by a combination of intramolecular forces, such as steric hindrance and electronic effects, and intermolecular packing forces. For this compound, the molecule is expected to adopt a conformation that maximizes planarity to enhance π-conjugation across the styryl and ketone moieties.

Investigation of Intermolecular Interactions and Crystal Packing Architectures

The way individual molecules of this compound arrange themselves in a crystal is governed by a network of intermolecular interactions. These non-covalent forces are crucial for the stability of the crystal lattice. yu.edu.jo

Given the molecular structure, several types of interactions are expected to play a significant role:

Hydrogen Bonding: While this compound itself lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds are highly probable. In these interactions, the carbonyl oxygen atom would act as a hydrogen bond acceptor, interacting with hydrogen atoms from the methyl or aromatic groups of neighboring molecules. Such interactions are common in crystal engineering for directing molecular assembly. researchgate.net

π-π Stacking: The presence of multiple aromatic rings suggests that π-π stacking interactions will be a dominant feature in the crystal packing. These interactions involve the face-to-face or offset stacking of the phenyl rings from adjacent molecules, contributing significantly to the cohesive energy of the crystal.

Theoretical and Computational Chemistry Studies of Bis 4 Methylstyryl Ketone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics and reactivity of Bis-(4-methylstyryl) ketone. These computational investigations offer a molecular-level understanding that complements experimental findings.

DFT is a widely used computational method for investigating the electronic structure of molecules. bmrat.org For this compound, DFT calculations provide a detailed picture of its intrinsic properties, including molecular geometry, electronic distribution, and reactivity parameters. bmrat.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO-LUMO energy gap has been calculated. acs.org A smaller gap is generally associated with higher chemical reactivity and greater polarizability, suggesting that the molecule can be easily excited. bmrat.org The LUMO in this type of compound is typically a π* anti-bonding orbital located primarily on the dienone fragment, acting as an electron acceptor. bmrat.org DFT calculations are employed to compute the energies of these orbitals and visualize their spatial distribution. bmrat.org

Table 1: Frontier Molecular Orbital Energies and Energy Gap of this compound

Parameter Value (eV)
EHOMO Data not available in cited sources
ELUMO Data not available in cited sources
Energy Gap (ΔE) 3.2686

Global reactivity descriptors derived from DFT calculations provide a quantitative measure of the reactivity of a molecule. These parameters include electronegativity (χ), chemical hardness (η), global softness (σ), and the electrophilicity index (ω). For this compound, these values have been determined to characterize its chemical behavior.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer.

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Global Softness (σ): The reciprocal of chemical hardness, indicating how easily the electronic structure can be deformed.

Table 2: Global Reactivity Parameters of this compound

Global Reactivity Parameter Symbol Value
Electronegativity χ 4.8956 eV
Chemical Hardness η 1.6306 eV
Global Softness σ 0.6132 eV
Electrophilicity Index ω 7.4875 eV

While DFT calculations are a powerful tool for assessing the thermodynamic stability of molecules, specific computational studies detailing parameters such as the heat of formation or Gibbs free energy for this compound were not found in the searched literature. Such studies would provide valuable information on the relative stability of different isomers and conformers.

The examination of redox behavior and single-electron transfer (SET) processes through computational methods involves calculating properties like electron affinity and ionization potential. Detailed computational investigations focusing specifically on the redox potentials and SET mechanisms of this compound are not available in the provided search results.

The three-dimensional structure of this compound is crucial to its properties and interactions. Conformational analysis helps to identify the most stable arrangements of the atoms in the molecule.

In the solid state, X-ray diffraction studies have shown that this compound adopts a non-planar conformation. bmrat.orgacs.org A defining feature of this conformation is the dihedral angle between the two p-tolyl aromatic rings, which has been determined to be 20.43 (13)°. bmrat.orgacs.org The molecule's backbone consists of a central pentadienone structure with the "E" configuration at both double bonds. bmrat.org

While the solid-state structure provides a snapshot of a low-energy conformation, a comprehensive understanding of the molecule's flexibility requires the exploration of its entire conformational energy landscape. This would involve computational techniques such as potential energy surface scans to identify all stable conformers and the energy barriers for interconversion between them. However, detailed studies on the broader conformational energy landscape of this compound were not identified in the searched literature.

Solvation Effects on Electronic and Spectral Characteristics

The surrounding solvent medium can significantly influence the electronic and spectral properties of a solute molecule like this compound. This phenomenon, known as solvatochromism, refers to the change in the absorption or emission spectra of a compound with a change in solvent polarity. wikipedia.orgnih.gov Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT) combined with a Polarizable Continuum Model (PCM), are instrumental in understanding these effects. nih.govresearchgate.net

The electronic absorption spectra of molecules similar to this compound, such as chalcones, typically exhibit absorption bands arising from π-π* and n-π* transitions. The position, intensity, and shape of these bands are sensitive to the solvent environment. nih.govrsc.org In non-polar solvents, the molecule exists in its ground state electronic distribution. However, upon transitioning to polar solvents, a redistribution of electron density can occur, leading to stabilization or destabilization of the ground and excited states.

A bathochromic shift (red shift) in the absorption maximum is often observed when moving from non-polar to polar solvents. nih.govrsc.orgscispace.com This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. This stabilization reduces the energy gap between the ground and excited states, resulting in absorption at a longer wavelength. Conversely, a hypsochromic shift (blue shift) suggests that the ground state is more stabilized by the polar solvent than the excited state.

For analogous chalcone (B49325) derivatives, studies have shown significant bathochromic shifts in their UV-Vis absorption spectra as the solvent polarity increases. This is attributed to intramolecular charge transfer (ICT) interactions. rsc.orgscispace.com The presence of the electron-donating methyl groups on the styryl moieties of this compound would likely enhance such ICT character.

Table 1: Hypothetical Solvatochromic Data for this compound based on Analogous Compounds

SolventDielectric Constant (ε)Absorption Maximum (λmax, nm)
n-Hexane1.88350
Dichloromethane8.93365
Acetone (B3395972)20.7375
Acetonitrile37.5380
Ethanol24.5385
Methanol32.7390

Note: The data in this table is illustrative and based on trends observed for structurally similar chalcones and styryl ketones. Specific experimental values for this compound may vary.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and intermolecular interactions over time. mdpi.com

For a flexible molecule like this compound, MD simulations can reveal the accessible conformational space and the dynamics of transitions between different conformations. This is crucial for understanding how the molecule's shape and flexibility influence its properties and interactions with its environment. The simulations can be performed in a vacuum to study intrinsic molecular dynamics or in the presence of explicit solvent molecules to investigate solvation dynamics and the influence of the solvent on conformational preferences.

Key insights that can be gained from MD simulations of this compound include:

Conformational Analysis: Identification of the most stable conformers and the energy barriers for rotation around the single bonds in the pentadienone backbone.

Solvent Shell Structure: Characterization of the arrangement of solvent molecules around the solute, providing a microscopic understanding of solvation.

Transport Properties: Calculation of diffusion coefficients and other transport properties that are relevant to its behavior in solution.

Interaction with other molecules: Simulation of the interaction of this compound with other molecules, such as biological macromolecules, to understand potential binding modes and affinities. pharmaexcipients.comrsc.org

The choice of force field, which is a set of parameters describing the potential energy of the system, is critical for the accuracy of MD simulations. For organic molecules like this compound, force fields such as AMBER, CHARMM, or GROMOS are commonly used.

Computational Prediction of Reaction Pathways and Energetics

Computational chemistry provides essential tools for investigating the mechanisms and energetics of chemical reactions. For this compound, which is a divinyl ketone, a prominent reaction pathway to consider is the Nazarov cyclization. This is an electrocyclic reaction that converts a divinyl ketone into a cyclopentenone derivative under acidic conditions. nih.gov

The mechanism of the Nazarov cyclization is proposed to proceed through the following steps:

Protonation of the carbonyl oxygen to form a pentadienyl cation.

A 4π-conrotatory electrocyclization of the pentadienyl cation to form an oxyallyl cation.

Deprotonation to yield the cyclopentenone product.

Computational studies can provide detailed information about each of these steps, including the geometry of the transition state for the key electrocyclization step. Furthermore, these calculations can predict the stereochemical outcome of the reaction.

Table 2: Hypothetical Calculated Energetics for the Nazarov Cyclization of this compound

SpeciesRelative Energy (kcal/mol)
Reactant (this compound) + H+0.0
Transition State (Electrocyclization)+15.2
Intermediate (Oxyallyl cation)-5.7
Product (Cyclopentenone derivative) + H+-20.1

Note: This data is illustrative and represents typical energy profiles for Nazarov cyclization reactions calculated using DFT methods. Actual values will depend on the level of theory and basis set used.

Beyond the Nazarov cyclization, computational methods can also be used to explore other potential reaction pathways, such as photochemical reactions (e.g., [2+2] cycloadditions) or oxidation reactions. researchgate.net These studies are invaluable for predicting the reactivity of this compound and for designing new synthetic routes.

Advanced Research Applications and Materials Science Perspectives of Bis 4 Methylstyryl Ketone

Photochemical Applications and Photophysical Behavior

The interaction of bis-(4-methylstyryl) ketone with light initiates a cascade of photophysical and photochemical processes, making it a candidate for various applications that leverage these light-induced transformations.

Investigation of Photoreactivity and Excited-State Dynamics

The photoreactivity of this compound is intrinsically linked to the behavior of its electronically excited states. As a diaryl ketone derivative, its excited-state dynamics are expected to be governed by the population of singlet and triplet excited states. Upon absorption of ultraviolet or visible light, the molecule is promoted from its ground state (S₀) to a singlet excited state (S₁). For many aryl ketones, this S₁ state is short-lived and can undergo intersystem crossing (ISC) to a more stable and longer-lived triplet excited state (T₁).

The triplet state of diaryl ketones is often responsible for their rich photochemistry. Theoretical studies, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be instrumental in modeling the electronic transitions and predicting the nature of the excited states of this compound. Experimental investigations into the excited-state dynamics of analogous compounds reveal that the lifetime of these excited states can be on the order of nanoseconds to microseconds, influenced by the solvent environment and the presence of quenchers. For instance, studies on other diaryl ketones have shown that the triplet state can be quenched by molecular oxygen, which has implications for its application in aerobic versus anaerobic conditions.

Potential for Photochemical Generation of Acids and Radical Species

The electronically excited states of ketones can participate in various chemical reactions, including the generation of acidic and radical species. While direct photochemical acid generation by this compound has not been extensively documented, analogous dibenzylidene ketone dyes have been utilized in two-photon acid generation systems. In such systems, the ketone acts as a photosensitizer, absorbing light and then transferring energy or an electron to a photoacid generator, which then releases a proton.

More commonly, excited ketones are known to generate radical species through processes like hydrogen abstraction or bond cleavage. The triplet excited state of a diaryl ketone can abstract a hydrogen atom from a suitable donor molecule, resulting in the formation of a ketyl radical and a radical derived from the donor. Alternatively, depending on the specific molecular structure and the energy of the absorbed photon, cleavage of bonds within the molecule can occur, leading to the formation of radical fragments. The styryl moieties in this compound could potentially undergo such photochemical reactions, leading to the formation of various radical intermediates.

Quantum Yield and Lifetime Studies

Bis-MSB is a widely used wavelength shifter in liquid scintillators, known for its high fluorescence quantum yield. Studies on bis-MSB have reported a fluorescence quantum yield of approximately 0.926 ± 0.053 at an excitation wavelength of 350 nm. researchgate.net The excited-state lifetime of bis-MSB has also been investigated, with reported values in the nanosecond range, which is characteristic of highly fluorescent compounds. It is reasonable to infer that this compound would also exhibit interesting fluorescence properties, although the presence of the ketone group might introduce non-radiative decay pathways that could influence its quantum yield and lifetime compared to bis-MSB.

Table 1: Photophysical Properties of the Structurally Similar Compound p-Bis(o-methylstyryl)benzene (bis-MSB)

ParameterValueExcitation Wavelength (nm)Reference
Fluorescence Quantum Yield (Φf)0.926 ± 0.053350 researchgate.net

Note: This data is for a structurally similar compound and should be considered as an estimate for the properties of this compound.

Polymeric and Supramolecular Materials Development

The presence of two reactive styryl groups makes this compound a promising monomer for the synthesis of novel polymers and for incorporation into supramolecular assemblies.

Polymerization Mechanisms and Kinetics (e.g., Anionic Polymerization, RAFT Polymerization)

The vinyl groups of the styryl moieties in this compound can potentially undergo polymerization through various mechanisms, including anionic and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Anionic Polymerization: Anionic polymerization is a chain-growth polymerization that is initiated by a nucleophile. Monomers with electron-withdrawing groups are particularly susceptible to anionic polymerization. While the styryl groups are not strongly electron-withdrawing, the conjugation with the central ketone could influence their reactivity. The kinetics of anionic polymerization are typically characterized by a fast initiation step followed by propagation, and in the absence of terminating agents, can proceed as a "living" polymerization, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The rate of polymerization in anionic systems is generally described by the equation:

Rp = kp[M⁻][M]

Where Rp is the rate of propagation, kp is the propagation rate constant, [M⁻] is the concentration of propagating anionic centers, and [M] is the monomer concentration. For a divinyl compound like this compound, the potential for crosslinking would need to be carefully controlled. Studies on the anionic polymerization of a similar monomer, 1,4-divinylbenzene, have shown that soluble polymers can be obtained under specific conditions, suppressing cross-linking reactions.

RAFT Polymerization: RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with complex architectures. It proceeds via a mechanism involving a chain transfer agent (CTA). The kinetics of RAFT polymerization are more complex than conventional free-radical polymerization and involve a pre-equilibrium and a main equilibrium of dormant and active polymer chains. The rate of polymerization in a RAFT system can be influenced by factors such as the choice of CTA, initiator concentration, and temperature. For divinyl monomers, RAFT polymerization offers a powerful tool to control the polymer structure and potentially create crosslinked networks with controlled properties or to favor cyclopolymerization over crosslinking under certain conditions.

Incorporation into Liquid Crystalline Polymer Systems

Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties of both liquids and solids. The rigid, rod-like structure of the this compound molecule suggests its potential as a mesogenic unit for the construction of LCPs. The incorporation of such mesogens into a polymer backbone can lead to materials with unique optical and mechanical properties.

LCPs can be broadly classified into main-chain LCPs, where the mesogenic units are part of the polymer backbone, and side-chain LCPs, where the mesogens are attached as pendant groups. The synthesis of LCPs containing unsaturated ketone moieties in the main chain has been reported. For instance, copolyesters have been synthesized through the condensation of diols containing α,β-unsaturated ketone structures with diacid chlorides. These polymers have been shown to exhibit liquid crystalline properties. The incorporation of this compound into a polymer backbone, for example, through a condensation polymerization if appropriate functional groups were added to the aromatic rings, could lead to novel main-chain LCPs. Alternatively, it could be functionalized to act as a side-chain mesogen in a polyacrylate or polysiloxane backbone. The resulting LCPs could find applications in areas such as optical films, displays, and high-strength fibers.

Application as Monomers for Conjugated Polymer Synthesis

This compound, with its extended π-conjugated system and reactive α,β-unsaturated ketone functionality, presents theoretical potential as a monomer for the synthesis of conjugated polymers. The presence of two vinyl groups attached to a central carbonyl group allows for participation in various polymerization reactions. For instance, the double bonds can undergo addition polymerization, potentially leading to a polymer backbone with the bis(p-tolyl)ethylenyl ketone unit as a repeating segment.

Furthermore, the carbonyl group and the α,β-double bonds can be involved in condensation polymerization reactions. For example, reactions with bifunctional nucleophiles could lead to the formation of novel polymer architectures. The synthesis of vinylene-linked two-dimensional conjugated polymers has been demonstrated using the Horner–Wadsworth–Emmons reaction with monomers containing aldehyde and phosphonate (B1237965) functionalities. nih.gov This suggests that with appropriate chemical modification, this compound could be adapted to participate in similar polymerization schemes, offering a pathway to new polymeric materials with potentially interesting optoelectronic properties.

While direct reports on the polymerization of this compound are not prevalent in the literature, the principles of polymer chemistry suggest its viability as a monomer. The resulting polymers would be expected to possess a high degree of conjugation, a desirable characteristic for organic electronic materials. The methyl groups on the phenyl rings can also enhance the solubility of the resulting polymers, facilitating their processing for various applications. Further research into the polymerization of this compound could open up new avenues for the development of functional organic polymers.

Optoelectronic and Luminescent Materials Research

The unique molecular structure of this compound, characterized by an extended π-conjugated system, makes it a compound of significant interest in the field of optoelectronic and luminescent materials. This conjugation, arising from the alternating double and single bonds spanning the two methylstyryl groups and the central ketone, is responsible for its ability to absorb and emit light, a fundamental property for various optoelectronic applications.

Exploration in Organic Light-Emitting Diodes (OLEDs) Development

Organic Light-Emitting Diodes (OLEDs) are a prominent display and lighting technology that relies on the electroluminescence of organic materials. beilstein-journals.orgresearchgate.net The efficiency and color of the emitted light are determined by the molecular structure of the organic compounds used in the emissive layer. beilstein-journals.org While this compound itself has not been extensively reported as a primary emitter in OLEDs, its structural motifs are found in various organic luminescent materials.

The core structure, a diarylidene ketone, provides a rigid and planar backbone which can lead to strong intermolecular π-π stacking. This property is crucial for efficient charge transport and luminescence in the solid state. The methylstyryl groups contribute to the extension of the conjugated system, which can be tuned to achieve emission in the visible region of the electromagnetic spectrum. The development of new organic molecules for OLEDs is a continuous effort, and compounds with structures similar to this compound are being investigated for their potential as emitters or host materials in the emissive layer. The key is to design molecules that exhibit high photoluminescence quantum yields in the solid state, good thermal stability, and efficient charge injection and transport properties.

Research in Organic Transistor Fabrication

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and their performance is highly dependent on the charge-transporting capabilities of the organic semiconductor used. The extended π-conjugation in this compound suggests its potential as an organic semiconductor. The planar structure of the molecule could facilitate ordered packing in the solid state, which is essential for efficient charge hopping between adjacent molecules.

Research into organic semiconductors has explored a wide range of molecular structures, including those with carbonyl functionalities. For instance, bisthienoisatin derivatives have been investigated as n-type organic semiconductors for OFETs, demonstrating that the presence of electron-withdrawing groups like carbonyls can influence the electronic properties of the material. nsf.gov The ketone group in this compound is also electron-withdrawing, which could impart n-type or ambipolar charge transport characteristics. The performance of an OFET is typically evaluated by its charge carrier mobility. For C8Ph-BP, a 5,15-bisaryl-tetrabenzoporphyrin derivative, single-crystal OFETs have demonstrated a maximum hole mobility of 1.64 cm² V⁻¹ s⁻¹. researchgate.net While the charge transport properties of this compound have yet to be extensively characterized, its molecular structure warrants investigation in the context of organic transistor fabrication.

Role in Laser Oscillation Materials

Materials capable of laser oscillation must possess specific photophysical properties, including a high photoluminescence quantum yield, a large stimulated emission cross-section, and good photostability. Organic dyes are a class of materials that have been successfully used as gain media in lasers. The extended π-conjugated system in this compound is a key feature of many organic dyes.

A structurally related compound, 1,4-bis(4-methylstyryl)benzene (B1337049), has been identified as a promising material for laser oscillation. nih.gov This suggests that the bis(methylstyryl) moiety is a favorable chromophore for achieving stimulated emission. The presence of the ketone group in this compound will modify the electronic and photophysical properties compared to its benzene (B151609) analogue. The carbonyl group can influence the energy levels of the molecule, potentially affecting the wavelength of emission and the efficiency of the stimulated emission process. Further spectroscopic studies are needed to fully assess the potential of this compound as a laser dye or a solid-state gain medium.

Development of Fluorescent Probes

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte. This change can be in the form of an increase or decrease in fluorescence intensity, or a shift in the emission wavelength. These probes are valuable tools in various fields, including environmental monitoring and biomedical imaging. The development of a water-soluble fluorescent probe based on a 1,4-bis(styryl)benzene derivative for the detection of mercury(II) ions has been reported. nih.gov In this probe, the fluorescence of the conjugated backbone was quenched in the presence of mercury ions. nih.gov

The core structure of this compound provides a fluorescent platform that can be chemically modified to create selective fluorescent probes. The ketone functionality offers a site for synthetic elaboration, allowing for the introduction of specific recognition moieties for various analytes. For example, a receptor for a particular metal ion could be attached to the molecule. Upon binding of the metal ion, a conformational change or an electronic perturbation could occur, leading to a detectable change in the fluorescence signal. The inherent fluorescence of the bis(styryl)ketone core makes it a promising scaffold for the design of new chemosensors.

Nanostructured Materials Formation

The formation of nanostructured materials from organic molecules is an area of intense research due to the unique properties that emerge at the nanoscale. These properties are often different from those of the bulk material and can be tuned by controlling the size and shape of the nanostructures. Self-assembly is a powerful bottom-up approach for the fabrication of such materials. beilstein-journals.org

A related compound, 1,4-bis(4-methylstyryl)benzene, has been successfully used to prepare nanocrystals through a wet process involving a bottom-up reprecipitation technique. nih.gov This method resulted in the formation of sphere-like nanocrystals with an average particle size of about 60 nm. researchgate.net These nanocrystals were found to be crystalline and exhibited distinct optical properties compared to the molecule in solution. researchgate.net

Preparation of Nanocrystals via Wet Processes

Detailed methodologies and specific research findings concerning the preparation of this compound nanocrystals through wet chemical processes, such as the reprecipitation method, are not extensively documented in existing scientific literature. While the reprecipitation technique is a common bottom-up approach for creating organic nanocrystals by dissolving the compound in a solvent and injecting it into a poor solvent, specific parameters and outcomes for this compound are not available.

Evaluation of Optical Properties in Nanocrystalline Forms

There is a lack of available data on the specific optical properties of this compound when formulated as nanocrystals. Research detailing characteristics such as absorption and emission spectra, photoluminescence quantum yield, and shifts in peak wavelengths (blue or red shifts) compared to its solution state has not been found. Consequently, an analysis of how supramolecular interactions within a nanocrystalline structure, such as H-aggregation, might influence its photophysical behavior is not possible at this time.

Role as Synthetic Precursors in Complex Organic Synthesis

The utility of this compound as a starting material or intermediate for the synthesis of more complex molecules is not well-established in the available literature. While ketones and chalcone-like structures are versatile precursors in organic chemistry, often used in reactions to form heterocyclic compounds or in multicomponent reactions, specific examples detailing the use of this compound to build intricate molecular architectures have not been identified.

Future Research Directions and Unexplored Reactivity of Bis 4 Methylstyryl Ketone

Development of Novel Catalytic Systems for Enhanced Synthesis

The synthesis of bis-(4-methylstyryl) ketone and its derivatives traditionally relies on classical condensation reactions. However, future research will likely focus on the development of more sophisticated and efficient catalytic systems to control selectivity, improve yields, and promote green chemistry principles.

One promising avenue is the exploration of organocatalysis. Asymmetric organocatalytic 1,4-conjugate additions to α,β-unsaturated ketones are a well-established field, and applying these methodologies to the synthesis of chiral derivatives of this compound could lead to compounds with interesting biological or optical properties. mdpi.comresearchgate.net Furthermore, the development of novel metal-based catalysts, particularly those utilizing earth-abundant metals, could offer more sustainable and cost-effective synthetic routes. Research into selective hydrogenation catalysts is also pertinent; for instance, catalysts that can selectively reduce the carbonyl group without affecting the double bonds, or vice-versa, would provide access to a wider range of derivatives. acs.org

Illustrative data for the comparison of hypothetical catalytic systems for the synthesis of this compound is presented in the table below.

Catalyst SystemReaction Time (h)Yield (%)Selectivity
Traditional Base Catalysis2475Moderate
Novel Organocatalyst A1292High
Earth-Abundant Metal Catalyst B895Excellent
Photocatalytic System C698Excellent

This table presents hypothetical data for illustrative purposes.

Exploration of Unconventional Reaction Pathways and Derivatization

The rich reactivity of the α,β-unsaturated ketone functionality in this compound opens up a vast landscape of unexplored chemical transformations. Future research should venture beyond conventional reactions to uncover novel synthetic pathways and create a diverse library of derivatives.

This compound can serve as a versatile synthon for the synthesis of complex heterocyclic compounds. nih.govoalib.comscirp.org Reactions targeting the dienone moiety, such as [4+2] cycloadditions (Diels-Alder reactions), could be employed to construct intricate polycyclic architectures. mdpi.com The conjugate addition (Michael reaction) of various nucleophiles to the β-carbon of the enone system is another area ripe for exploration, allowing for the introduction of a wide range of functional groups. libretexts.orglibretexts.org

Furthermore, derivatization of the p-tolyl groups could lead to new functionalities. For example, benzylic bromination followed by nucleophilic substitution could be used to attach a variety of side chains, potentially leading to new polymers or materials with tailored properties.

Reaction TypeReagentPotential Product Class
[4+2] CycloadditionSubstituted DienePolycyclic Ketones
Michael AdditionThiol NucleophileThioether Derivatives
Heterocyclic AnnulationHydrazinePyrazoline Derivatives
Paal-Knorr SynthesisPrimary AminePyrrole Derivatives

This table illustrates potential derivatization pathways for this compound.

Advanced Theoretical Modeling for Predictive Chemistry and Material Design

Computational chemistry offers a powerful toolkit for predicting the reactivity and properties of molecules, thereby guiding experimental efforts. Advanced theoretical modeling of this compound and its potential derivatives can accelerate the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. This information can provide insights into its reactivity in various chemical transformations, such as cycloaddition reactions. researchgate.net Furthermore, computational models can be used to predict the photophysical properties, such as absorption and emission spectra, of this compound and its derivatives, which is crucial for designing new materials for optical applications. researchgate.net

By simulating the interaction of this compound-based molecules with biological targets or material interfaces, theoretical modeling can also aid in the rational design of new compounds with specific functions.

Computational MethodPredicted PropertyPotential Application
DFTHOMO-LUMO GapPredicting Reactivity
TD-DFTUV-Vis Absorption SpectrumDesign of Optical Materials
Molecular DynamicsBinding AffinityVirtual Screening for Biological Activity
QSARStructure-Activity RelationshipPredictive Toxicology

This table showcases the potential of theoretical modeling in the study of this compound.

Integration into Emerging Functional Material Platforms

The extended conjugated system of this compound suggests its potential for use in a variety of functional materials. Future research should focus on integrating this molecular scaffold into emerging material platforms to harness its unique electronic and optical properties.

One area of interest is the development of novel polymers. This compound could be incorporated as a monomer or a cross-linking agent to create polymers with high refractive indices or specific photophysical properties. nih.gov Its conjugated structure also makes it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), although significant research would be needed to optimize its performance.

Furthermore, the α,β-unsaturated ketone moiety could be exploited for the development of chemosensors. The addition of specific analytes across the double bond could lead to a change in the molecule's fluorescence or absorption properties, enabling the detection of various substances. nih.gov The photophysical properties of diarylidene derivatives are an active area of research, and this compound could serve as a platform for developing new fluorescent probes. researchgate.netrsc.org

Material PlatformPotential Role of this compoundDesired Property
High Refractive Index PolymersMonomer/Cross-linkerEnhanced Optical Performance
Organic ElectronicsEmitter/Electron Transport LayerElectroluminescence
Fluorescent ChemosensorsSensing MoietyAnalyte-Specific Signal Change
Dynamic Covalent NetworksDynamic Linkage ComponentSelf-Healing Materials

This table outlines potential applications of this compound in functional materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis-(4-methylstyryl) ketone, and what reaction conditions optimize yield?

  • This compound can be synthesized via aldol condensation between 4-methylstyryl aldehydes and ketones under basic or acidic catalysis. Key variables include solvent polarity (e.g., ethanol vs. THF), temperature (60–80°C), and stoichiometric ratios of reactants. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the trans,trans isomer, as confirmed by NMR and X-ray crystallography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • 1H NMR : Expect vinyl proton doublets at δ 6.5–7.2 ppm (J = 16 Hz for trans coupling) and aromatic protons at δ 7.2–7.6 ppm. 13C NMR shows carbonyl resonance at ~190 ppm. IR confirms the ketone (C=O stretch at ~1680 cm⁻¹) and conjugated diene (C=C at ~1600 cm⁻¹). UV-Vis spectra (λmax ~350 nm) indicate strong π→π* transitions, useful for photophysical studies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Based on its GHS classification (acute oral toxicity Category 4, aquatic toxicity Categories 3), use nitrile gloves, fume hoods, and sealed containers to prevent inhalation or dermal exposure. Waste disposal must comply with hazardous chemical regulations, particularly for aquatic environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting patterns in NMR) for this compound derivatives?

  • Discrepancies may arise from solvent effects, tautomerism, or impurities. Use deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to assess solvent-induced shifts. Employ 2D NMR (COSY, NOESY) to confirm stereochemistry and rule out rotamers. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. What experimental design considerations are critical for studying the photophysical properties of this compound in optoelectronic applications?

  • Control solvent polarity (e.g., toluene vs. DMF) to evaluate solvatochromism. Use femtosecond transient absorption spectroscopy to measure excited-state lifetimes. Compare quantum yields under inert vs. aerobic conditions to assess oxygen quenching effects. Theoretical calculations (DFT, TD-DFT) can model electronic transitions and validate experimental data .

Q. How can systematic reviews and meta-analyses address inconsistencies in reported reactivity data (e.g., Michael addition vs. Diels-Alder pathways) for this compound?

  • Follow PRISMA guidelines to aggregate studies, stratify by reaction conditions (e.g., catalysts, solvents), and perform subgroup analyses. Use funnel plots to detect publication bias. Dose-response meta-analyses may identify thresholds for regioselectivity in nucleophilic attacks .

Q. What strategies ensure reproducibility in kinetic studies of this compound’s reactions under varying pH or temperature?

  • Standardize reaction monitoring (e.g., in situ FTIR or HPLC). Use Arrhenius plots to model temperature dependence. Replicate experiments across independent labs with shared protocols. Report confidence intervals for rate constants to quantify uncertainty .

Q. How should ecotoxicological assessments of this compound balance acute vs. chronic aquatic toxicity data?

  • Conduct OECD-compliant tests: Acute : 96-hour LC50 with Daphnia magna. Chronic : 21-day reproduction assays. Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential. Compare with structural analogs (e.g., benzophenones) to infer toxicity mechanisms .

Methodological Notes

  • Data Validation : Triangulate spectroscopic results with computational models (e.g., Gaussian for NMR chemical shifts) .
  • Contradiction Analysis : Apply qualitative frameworks (e.g., Creswell’s iterative coding) to categorize experimental outliers .
  • Meta-Analysis Feasibility : Use tools like RevMan to assess heterogeneity (I² statistic) when pooling data from diverse studies .

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